molecular formula C₁₆H₂₀N₂O₃ B1142828 8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one CAS No. 63235-39-2

8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one

Cat. No. B1142828
CAS RN: 63235-39-2
M. Wt: 288.34
InChI Key:
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Description

Synthesis Analysis

  • Palladium-Catalyzed Synthesis : A method involves using 4-hydroxyquinolin-2(1H)-ones as starting material and constructing the pyrrole ring through a palladium-catalyzed sequential cross-coupling reaction and cyclization process (Wang et al., 2013).

  • Ultrasound-Accelerated One-Pot Procedure : This approach utilizes ultrasound to accelerate the synthesis under catalyst-free and solvent-free conditions (Azarifar & Sheikh, 2012).

Molecular Structure Analysis

  • Crystal Structure Characterization : The molecular structure and crystal structure of quinolone derivatives have been characterized using techniques like X-ray crystallography, which reveals the presence of hydrogen bonds and intermolecular interactions (Zeng et al., 2007).

Chemical Reactions and Properties

  • Reactions with Dicarbonyls : Quinolin-1-ones undergo one-pot synthesis reactions with dicarbonyls, forming various derivatives through coupling and subsequent Friedel–Crafts reactions (Wang et al., 2013).

  • Interactions in Synthesis : The compound's behavior in different synthesis approaches, such as Michael addition and cyclization, showcases its versatile chemical properties (Rudenko et al., 2013).

Physical Properties Analysis

  • Spectroscopic Properties : The ultraviolet-visible absorption spectra of quinoline derivatives vary with solvent polarity, indicating the compound's sensitive physical properties (Rufchahi & Gilani, 2012).

Chemical Properties Analysis

  • Reaction Mechanisms : Various studies have explored the mechanisms of reactions involving quinoline derivatives, including Knoevenagel condensation and Michael addition, highlighting the compound's diverse chemical behavior (Ye et al., 1999).

  • Inhibitory Properties : Certain quinoline derivatives exhibit inhibitory effects in different biochemical contexts, reflecting the compound's potential for diverse chemical applications (Faydy et al., 2021).

Scientific Research Applications

Biological and Phototherapeutic Applications

  • Antiproliferative Activity and Photochemotherapy : A study by Chilin et al. (2003) explored the synthesis and biological properties of 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones. These compounds, including HOFQ, demonstrated moderate antiproliferative activity in mammalian cells and enhanced activity upon UVA irradiation, without mutagenicity or skin phototoxicity. They also exhibited promising photochemotherapeutic potential due to photobinding to DNA with different sequence specificity compared to furocoumarins, suggesting their use as photochemotherapeutic agents (Chilin et al., 2003).

Anticancer Activity

  • Synthetic Makaluvamine Analogues : Wang et al. (2009) focused on the anticancer activity of novel synthetic makaluvamine analogues, demonstrating that these compounds, particularly FBA-TPQ, exhibited potent apoptosis induction and cell growth inhibition in breast cancer cell lines. This suggests the utility of quinolinone derivatives in cancer treatment (Wang et al., 2009).

Metal Ion Complexing and Corrosion Inhibition

  • Metal Ion Complexing Ability : Manolova et al. (1998) prepared polyethers with 8-hydroxy-5-quinolinyl end-groups, investigating their complexation with metal ions such as Fe3+ and various bivalent metal ions. This study highlights the material's potential in developing water-soluble metal ion complexes, with implications for industrial and environmental applications (Manolova et al., 1998).

Antimicrobial and Anti-inflammatory Activity

  • Isoxazoline Incorporated 2-Quinolones : Kumar et al. (2014) synthesized novel isoxazoline incorporated 2-quinolone derivatives, which were evaluated for their antimicrobial and anti-inflammatory activities. This research contributes to the development of new therapeutic agents based on quinolone structures (Kumar et al., 2014).

Fluorescence Sensing of Metal Ions

  • Fluorescein-based Zn(II) Sensors : Nolan et al. (2005) developed fluorescein-based dyes derivatized with 8-aminoquinoline, such as QZ1 and QZ2, for sensing Zn(II) ions. These dyes exhibit significant fluorescence enhancement upon Zn(II) coordination, suggesting their application in biological Zn(II) detection (Nolan et al., 2005).

properties

IUPAC Name

8-hydroxy-5-[2-(propan-2-ylamino)butanoyl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,17,19H,4H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMWSWALJPFSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=C2C=CC(=O)NC2=C(C=C1)O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-5-(2-(isopropylamino)butanoyl)quinolin-2(1H)-one

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